3-Allyl-1,1,3-trimethylurea
Description
3-Allyl-1,1,3-trimethylurea is a substituted urea derivative characterized by three methyl groups and an allyl moiety attached to the urea core. Ureas are widely studied for applications in agrochemicals, pharmaceuticals, and polymer chemistry due to their hydrogen-bonding capacity and structural versatility .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1,1,3-trimethyl-3-prop-2-enylurea |
InChI |
InChI=1S/C7H14N2O/c1-5-6-9(4)7(10)8(2)3/h5H,1,6H2,2-4H3 |
InChI Key |
CHHCFJKFOBCGON-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas
Structural Differences: Unlike 3-Allyl-1,1,3-trimethylurea, these compounds feature a pyrazole ring substituted with a hydroxymethyl group at the 3-position of the urea core. Synthesis: Prepared via reactions between amines and azides or pyrazolooxazinones under reflux conditions, contrasting with the likely alkylation or allylation pathways for this compound . Applications: Pyrazole-containing ureas are often explored as kinase inhibitors or antimicrobial agents, whereas allyl-substituted ureas may prioritize polymer crosslinking or agrochemical uses.
3-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione (Hydantoin Derivative)
Structural Differences: This compound is a cyclic urea (hydantoin) with a spiro-fused cyclohexane ring and an allyl group. Safety Data: Classified under GHS revision 8 with specific handling precautions, though toxicity data for this compound remains unreported . Applications: Hydantoins are utilized in anticonvulsant drugs and as intermediates in peptide synthesis, whereas linear allyl-ureas may serve as monomers in polymer chemistry.
3-Allyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
Structural Differences: A carbohydrate derivative with an allyl group, unrelated to urea chemistry.
3-Allyl-1,2,3,4-tetrahydroquinazoline
Structural Differences : A quinazoline derivative with an allyl group, featuring a bicyclic aromatic system. Unlike urea derivatives, quinazolines are basic heterocycles with distinct electronic properties .
Synthesis : Reduction of precursor compounds with sodium or hydrogen, differing from urea synthesis routes .
Applications : Quinazolines are explored as anticancer agents, highlighting divergent uses compared to ureas.
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